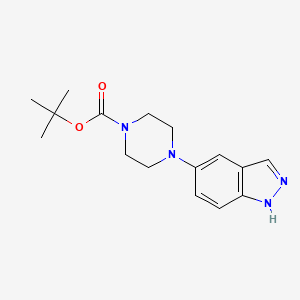

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-4-5-14-12(10-13)11-17-18-14/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSIREGFEVCERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737466 | |

| Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853679-59-1 | |

| Record name | tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by coupling with an indazole derivative. One common method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine undergoes coupling with aryl halides . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified. Common reagents used in these reactions include palladium catalysts for coupling reactions and iodine for N-Boc protection. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : The indazole component has been associated with various biological activities, including anticancer effects. Research indicates that compounds with indazole derivatives can inhibit the growth of cancer cells by modulating specific molecular targets involved in cell proliferation and apoptosis .

Antiviral and Antimicrobial Activities : The compound shows promise in antiviral and antimicrobial applications. Its structure allows it to interact with viral proteins and bacterial enzymes, potentially leading to new therapeutic agents .

Biological Research

Target Interaction Studies : The mechanism of action involves binding to specific receptors or enzymes, which can lead to antiproliferative effects. Studies have demonstrated that the compound can induce cell cycle arrest in cancer cells, making it a candidate for further pharmacological investigation .

Material Science

Development of New Materials : The unique properties of tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate make it suitable for developing advanced materials. Its ability to form stable complexes with various substrates allows for applications in polymer chemistry and nanotechnology .

Case Study 1: Anticancer Activity

A study conducted on various indazole derivatives, including this compound, demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Research

Research published in a pharmaceutical journal explored the antiviral properties of the compound against influenza viruses. Results indicated that the compound inhibited viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to antiproliferative effects, particularly in cancer cells, by inhibiting cell growth and inducing cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxylate derivatives are widely explored for their structural versatility and pharmacological relevance. Below is a detailed comparison of tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate with structurally analogous compounds:

Structural Features and Substituent Effects

Crystallographic and Physicochemical Properties

Biological Activity

tert-Butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate (TBIP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of TBIP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of TBIP can be represented as follows:

This structure features a piperazine ring, which is known for its role in various pharmacologically active compounds.

TBIP interacts with specific biological targets, primarily through inhibition of certain enzymes and receptors involved in disease processes. The compound has shown promise in:

- Kinase Inhibition : TBIP exhibits inhibitory activity against various kinases, which are critical in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.

- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential applications in treating mood disorders.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a recent study, TBIP was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. The study concluded that TBIP's mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neurological Effects

Another investigation focused on TBIP's effects on serotonin receptors. In vitro assays revealed that TBIP acts as a partial agonist at the 5-HT1A receptor, suggesting its potential utility in treating anxiety and depression. Behavioral studies in animal models further supported these findings, showing reduced anxiety-like behavior following administration of TBIP.

Pharmacokinetics

Understanding the pharmacokinetics of TBIP is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes with a half-life of approximately 4 hours.

- Excretion : Excreted mainly via urine as metabolites.

Q & A

Q. How can synthesis conditions for tert-butyl 4-(1H-indazol-5-yl)piperazine-1-carboxylate be optimized?

- Methodological Answer : Optimize reaction parameters by varying temperature, solvent, and catalyst. For example, using 1,4-dioxane as a solvent at 110°C with potassium carbonate as a base can yield up to 88.7% (12-hour reflux). Shorter reaction times (1.5–4 hours) at similar temperatures may reduce yields (78–80%) due to incomplete substitution. Monitor reaction progress via TLC and purify using silica gel chromatography (eluent: hexane/ethyl acetate gradients) .

Q. What analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use / NMR to verify piperazine ring substitution patterns and indazole integration.

- X-ray Crystallography : Resolve molecular conformation (e.g., chair conformation of piperazine) and validate bond lengths/angles (e.g., C–N: ~1.46 Å, N–C=O: ~1.34 Å) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ or [M+H-100]+ fragments) .

Advanced Research Questions

Q. How can discrepancies in reported yields of tert-butyl piperazine derivatives be resolved?

- Methodological Answer : Analyze reaction variables:

- Base Strength : Stronger bases (e.g., KCO) improve nucleophilic substitution efficiency compared to weaker alternatives.

- Reagent Stoichiometry : Excess tert-butyl piperazine-1-carboxylate (1.5 eq.) ensures complete conversion of halogenated intermediates .

- Purification : Column chromatography with optimized gradients minimizes co-elution of byproducts. Validate purity via HPLC (e.g., >99% by peak integration) .

Q. What crystallographic strategies elucidate molecular conformation and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (e.g., SADABS) .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters. Analyze hydrogen bonding (e.g., O–H⋯N, N–H⋯O) and π–π stacking (inter-centroid distance: ~3.59 Å) using WinGX/ORTEP .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O contributions) via CrystalExplorer .

Q. How is the biological activity of tert-butyl piperazine derivatives assessed in vitro?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC: 12.5–50 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (IC > 100 µM indicates low toxicity).

- Target Interaction Studies : Perform molecular docking to predict binding to enzymes (e.g., phosphodiesterases) using PubChem CID 21914476 as a reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.